methyl 2-(2-bromophenoxy)propanoate
Description
Methyl 2-(2-bromophenoxy)propanoate is an organic ester compound characterized by a propanoate backbone substituted with a 2-bromophenoxy group at the α-carbon and a methyl ester moiety. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.1 g/mol (calculated). The bromine atom at the ortho position of the phenoxy group enhances its steric and electronic properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or as an intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJAPLPNFBRIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(2-bromophenoxy)propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 2-(2-hydroxyphenoxy)propanoate or 2-(2-aminophenoxy)propanoate.
Oxidation: 2-(2-bromophenoxy)propanoic acid.
Reduction: 2-(2-bromophenoxy)propanol.
Scientific Research Applications
Chemistry: Methyl 2-(2-bromophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidases. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of complex molecules highlights its importance in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenoxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 2-(2-bromophenoxy)propanoic acid and methanol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural similarities with methyl 2-(2-bromophenoxy)propanoate, differing in substituents, ester groups, or functional moieties:
Key Observations:
- Ester Group Variations : Methyl esters (target, ) generally exhibit higher metabolic stability compared to ethyl esters () due to reduced steric hindrance and faster hydrolysis rates in vivo .
- Functional Moieties: Replacement of the phenoxy group with an amino group () introduces basicity, which may enhance solubility in aqueous media but reduce membrane permeability.
Methyl 2-(3-Benzoyl Phenyl)propanoate ():
- Activity : Demonstrated superior anti-inflammatory activity as a prodrug of ketoprofen compared to ethyl and propyl analogs. This highlights the advantage of methyl esters in enhancing drug delivery and efficacy.
- Mechanism : The benzoyl group stabilizes the compound against premature hydrolysis, enabling targeted release of the active drug.
Methyl 2-Amino-2-(2-Bromophenyl)propanoate ():
- Potential Applications: The amino group suggests utility in peptide-mimetic drugs or as a chiral building block.
Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate ():
- Physicochemical Properties : The ethyl ester and additional chlorine substituent increase molecular weight (321.59 vs. 259.1 g/mol for the target) and likely reduce water solubility. Such modifications are common in agrochemicals to prolong environmental persistence.
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 2-(2-bromophenoxy)propanoate to achieve high yield and purity?
Methodological Answer:
To optimize synthesis, focus on:
- Precursor Selection : Use brominated intermediates like 2-bromo-2-methylpropanoic acid (bp 198–200°C, CAS RN 2052-01-9) as starting materials due to their reactivity in esterification reactions .
- Reaction Conditions : Employ controlled temperatures (e.g., 36°C for brominated intermediates) and inert atmospheres to minimize side reactions. Catalysts such as sulfuric acid or lipases can enhance esterification efficiency .
- Purification : Use fractional distillation or column chromatography to isolate the ester product, ensuring removal of unreacted bromophenol or acidic byproducts .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify optimal termination points .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from impurities or isomerization. Strategies include:
- Cross-Validation : Compare nuclear magnetic resonance (NMR) data (e.g., and peaks) with structurally similar compounds, such as methyl 2-bromo-2-(4-fluorophenyl)propanoate, to identify discrepancies in chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out isotopic interference or fragmentation artifacts .
- Impurity Profiling : Use reference standards (e.g., EP impurity guidelines) to detect and quantify byproducts like hydrolyzed acids or halogenated intermediates .
- Computational Modeling : Validate spectral assignments using density functional theory (DFT)-predicted NMR/IR spectra .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be analyzed?
Methodological Answer:
Key techniques and markers:
- NMR Spectroscopy :
- Infrared (IR) Spectroscopy : Confirm ester C=O stretching at ~1740 cm and C-Br vibration near 560 cm .
- Mass Spectrometry (MS) : Base peak at m/z corresponding to [M] with isotopic patterns characteristic of bromine (1:1 ratio for /) .
Advanced: What experimental strategies can be employed to study the environmental fate and degradation pathways of this compound?
Methodological Answer:
Adopt a multi-compartment approach:
- Abiotic Degradation : Conduct hydrolysis studies at varying pH levels (e.g., pH 5–9) to assess ester bond stability. Monitor bromophenol release via HPLC .
- Biotic Degradation : Use soil microcosms or activated sludge to evaluate microbial breakdown. Track metabolites like 2-bromophenol using LC-MS/MS .
- Photolysis : Expose the compound to UV light (254–365 nm) and analyze photoproducts via GC-MS to identify radical intermediates .
- Ecotoxicity Assays : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC values .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Critical precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .
- Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing should be removed immediately and laundered separately .
- Waste Disposal : Follow local regulations for halogenated waste, avoiding release into aquatic systems .
Advanced: How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic routes?
Methodological Answer:
- Docking Studies : Model interactions with catalytic enzymes (e.g., esterases) to predict hydrolysis rates .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Transition State Analysis : Use DFT to simulate reaction pathways (e.g., SN2 displacement at the bromine atom) and optimize conditions for nucleophilic substitutions .
- Machine Learning : Train models on existing bromoester reaction datasets to predict yields or side products in new reactions .
Basic: What are the common synthetic impurities in this compound, and how can they be controlled?
Methodological Answer:
Typical impurities include:
- Unreacted Starting Materials : Residual 2-bromophenol (detectable via GC-MS). Control via excess methanol in esterification .
- Hydrolysis Products : 2-(2-Bromophenoxy)propanoic acid (monitor by TLC at R ~0.3 in ethyl acetate/hexane) .
- Halogenated Byproducts : e.g., dibromo derivatives from radical side reactions. Minimize by avoiding UV light during synthesis .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound from polar impurities .
Advanced: How can researchers design a robust stability-indicating assay for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to generate degradation products .
- Analytical Method Development : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify degradants. Validate specificity, accuracy, and precision per ICH Q2(R1) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature based on accelerated stability data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
